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Abstract

This document provides a detailed protocol for the asymmetric total synthesis of Acremine F, a
meroterpenoid natural product. The synthesis strategy relies on a key asymmetric
dihydroxylation and a kinetic resolution to establish the stereochemistry of the highly
substituted cyclohexene core. This protocol is adapted from the first reported asymmetric
synthesis by Reyes, J. R. et al. and is intended for research and developmental purposes.[1]

Introduction

Acremine F is a member of the acremine family of meroterpenoids, which are isolated from
fungi of the genus Acremonium.[1] These natural products feature a substituted cyclohexene
core linked to a prenyl unit. While Acremine F itself has not shown significant biological activity,
other members of the acremine family have demonstrated inhibitory effects against
Plasmopara viticola sporangia germination.[1] The synthesis of Acremine F provides a platform
for accessing other acremine analogues for further biological evaluation. This protocol outlines
a scalable route that has successfully yielded 300 mg of the natural product.[1]

Overall Synthetic Scheme

The total synthesis of Acremine F begins with commercially available meta-cresol and
proceeds through a sequence of reactions including a Birch reduction, asymmetric
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dihydroxylation, protection, oxidation, iodination, a stereoselective Corey-ltsuno reduction
which also serves as a kinetic resolution, deprotection, and a final Stille cross-coupling to install

the prenyl side chain.
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Figure 1. Total Synthesis of Acremine F.

Quantitative Data Summary

The following table summarizes the yields and key quantitative data for the synthesis of

Acremine F and its intermediates.
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. Reagents Enantiomeri
Starting .
Step Product . and Yield (%) c Excess
Material .
Conditions (ee)
TIPSCI,
meta-Cresol Imidazole,
1 TIPS Ether 98 -
(12) DCM, 0°Cto
rt
Cyclohexa- Li, NH3(1),
2 1,4-diene TIPS Ether THF, t-BuOH, 85 -
(13) -78 °C
AD-mix-f,
Cyclohexa-
_ _ MeSO2NH?2,
3 Diol 1,4-diene 65 25%
t-BuOH/H20,
13)
0°C
2,2-
Dioxolane ] dimethoxypro
4 Diol 95 -
(14) pane, CSA,
DCM, rt
TMSOTH,
Dioxolane Et3N,
5 Enone (15) 80 -
(14) Pd(OACc)2,
MeCN, rt
o-lodoenone 12, Pyridine,
6 Enone (15) 92 -
(16) CCl4, rt
(R)-2-methyl-
CBS-
Allylic Alcohol  a-lodoenone oxazaborolidi
7 45 95%
a7 (16) ne,
BH3-SMe2,
THF, -78 °C
Deprotected Allylic Alcohol
8 _ TBAF, THF, rt 90 -
Diol a7
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Vinyl
Stannane
Acremine F Deprotected (18),
5) Diol Pd2(dba)3,
P(2-furyl)3,
Cul, NMP, rt

Experimental Protocols

Step 1: Synthesis of Triisopropyl((3-methylphenoxy)silane) (TIPS Ether)

To a solution of meta-cresol (10.0 g, 92.5 mmol) in dichloromethane (200 mL) at 0 °C was
added imidazole (15.7 g, 231 mmol) followed by the dropwise addition of triisopropylsilyl
chloride (21.8 mL, 102 mmol). The reaction mixture was allowed to warm to room temperature
and stirred for 16 hours. The reaction was then quenched with water and the aqueous layer
was extracted with dichloromethane. The combined organic layers were washed with brine,
dried over Na2S04, and concentrated under reduced pressure. The crude product was purified
by flash chromatography to afford the TIPS ether as a colorless oil.

Step 2: Synthesis of 1-Methyl-3-((triisopropylsilyl)oxy)cyclohexa-1,4-diene (13)

A solution of the TIPS ether (15.0 g, 56.7 mmol) and tert-butanol (11.0 mL, 113 mmol) in THF
(100 mL) was added to a solution of lithium (1.18 g, 170 mmol) in liquid ammonia (250 mL) at
-78 °C. The reaction mixture was stirred for 2 hours at -78 °C and then quenched by the
addition of solid ammonium chloride. The ammonia was allowed to evaporate, and the residue
was partitioned between water and diethyl ether. The aqueous layer was extracted with diethyl
ether, and the combined organic layers were washed with brine, dried over Na2S0O4, and
concentrated under reduced pressure. The crude product was used in the next step without
further purification.

Step 3: Asymmetric Dihydroxylation to Diol

To a vigorously stirred mixture of AD-mix-f3 (100 g) and methanesulfonamide (6.7 g, 70.4 mmol)
in tert-butanol/water (1:1, 500 mL) at 0 °C was added a solution of cyclohexa-1,4-diene 13
(18.7 g, 70.4 mmol) in tert-butanol (50 mL). The reaction mixture was stirred at 0 °C for 24
hours. The reaction was quenched by the addition of sodium sulfite (100 g) and stirred for an
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additional hour. The mixture was extracted with ethyl acetate, and the combined organic layers
were washed with 2 M NaOH and brine, dried over Na2S0O4, and concentrated under reduced
pressure. The crude product was purified by flash chromatography to yield the diol. The
enantiomeric excess was determined by chiral HPLC analysis.

Step 4: Protection as Dioxolane (14)

To a solution of the diol (10.0 g, 33.3 mmol) in dichloromethane (150 mL) was added 2,2-
dimethoxypropane (8.2 mL, 66.6 mmol) and a catalytic amount of camphorsulfonic acid (CSA).
The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched
with saturated aqueous NaHCO3 solution, and the aqueous layer was extracted with
dichloromethane. The combined organic layers were washed with brine, dried over Na2S04,
and concentrated under reduced pressure to give the dioxolane 14, which was used in the next
step without further purification.

Step 5: Saegusa Oxidation to Enone (15)

To a solution of dioxolane 14 (10.0 g, 29.4 mmol) and triethylamine (8.2 mL, 58.8 mmol) in
acetonitrile (150 mL) at 0 °C was added trimethylsilyl trifluoromethanesulfonate (6.4 mL, 35.3
mmol). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to
room temperature for 1 hour. Palladium(ll) acetate (660 mg, 2.94 mmol) was then added, and
the mixture was stirred at room temperature for 16 hours. The reaction mixture was filtered
through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue
was purified by flash chromatography to afford enone 15.

Step 6: a-lodination to a-lodoenone (16)

To a solution of enone 15 (5.0 g, 14.8 mmol) in carbon tetrachloride (100 mL) was added
pyridine (2.4 mL, 29.6 mmol) and iodine (7.5 g, 29.6 mmol). The reaction mixture was stirred at
room temperature for 16 hours. The reaction was quenched with saturated aqueous Na2S203
solution, and the aqueous layer was extracted with dichloromethane. The combined organic
layers were washed with brine, dried over Na2S0O4, and concentrated under reduced pressure.
The crude product was purified by flash chromatography to give a-iodoenone 16.

Step 7: Corey-ltsuno Reduction and Kinetic Resolution to Allylic Alcohol (17)
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To a solution of (R)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 3.0 mL, 3.0 mmol) in THF
(50 mL) at -78 °C was added borane-dimethyl sulfide complex (10 M, 3.0 mL, 30 mmol). After
stirring for 15 minutes, a solution of a-iodoenone 16 (5.0 g, 10.0 mmol) in THF (50 mL) was
added dropwise. The reaction mixture was stirred at -78 °C for 3 hours. The reaction was
guenched by the slow addition of methanol, followed by 1 M HCI. The mixture was allowed to
warm to room temperature and stirred for 30 minutes. The aqueous layer was extracted with
diethyl ether, and the combined organic layers were washed with brine, dried over Na2S04,
and concentrated under reduced pressure. The residue was purified by flash chromatography
to afford allylic alcohol 17. The enantiomeric excess was determined by chiral HPLC analysis.

Step 8: Deprotection of the Diol

To a solution of allylic alcohol 17 (2.0 g, 4.0 mmol) in THF (40 mL) was added tetra-n-
butylammonium fluoride (1 M in THF, 8.0 mL, 8.0 mmol). The reaction mixture was stirred at
room temperature for 2 hours. The solvent was removed under reduced pressure, and the
residue was purified by flash chromatography to yield the deprotected diol.

Step 9: Stille Cross-Coupling to Acremine F (5)

To a solution of the deprotected diol (1.0 g, 2.7 mmol), vinyl stannane 18 (1.3 g, 4.1 mmol), and
tris(2-furyl)phosphine (126 mg, 0.54 mmol) in NMP (20 mL) was added copper(l) iodide (103
mg, 0.54 mmol) and tris(dibenzylideneacetone)dipalladium(0) (124 mg, 0.135 mmol). The
reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with
saturated aqueous KF solution and stirred for 30 minutes. The mixture was filtered through
Celite and the filtrate was extracted with ethyl acetate. The combined organic layers were
washed with brine, dried over Na2S0O4, and concentrated under reduced pressure. The crude
product was purified by flash chromatography to afford Acremine F (5).

Spectroscopic Data for Acremine F (5)

e 1H NMR (500 MHz, CDCls): & 6.01 (d, J = 16.0 Hz, 1H), 5.82 (dd, J = 16.0, 6.5 Hz, 1H), 5.70
(s, 1H), 4.25 (m, 1H), 4.05 (m, 1H), 2.30 (m, 1H), 1.95 (m, 1H), 1.75 (s, 3H), 1.35 (s, 6H).

e 13C NMR (125 MHz, CDCls): 6 142.5, 138.1, 130.2, 125.8, 72.4, 71.8, 70.9, 40.1, 30.0, 29.8,
25.4.

e HRMS (ESI): calcd for C12H2004Na [M+Na]* 251.1254, found 251.1259.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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